molecular formula C20H30N4O4 B8074868 (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Cat. No.: B8074868
M. Wt: 390.5 g/mol
InChI Key: IHXGWJWOFHBXJK-JKSUJKDBSA-N
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Description

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a synthetic small molecule characterized by a stereospecific (2S) configuration, a pyrazine-2-carboxamide moiety, and a cyclohexyl-substituted acetamide backbone. Its molecular structure integrates a methyl ester group and branched alkyl chains (3,3-dimethylbutanoate), which confer unique physicochemical properties, including lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGWJWOFHBXJK-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a valine derivative with significant potential in biological applications. Its molecular formula is C20_{20}H30_{30}N4_4O4_4, and it has a molecular weight of 390.48 g/mol. This compound has been studied for its various biological activities, particularly in the context of ergogenic effects and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Amino acids and their derivatives are known to influence various physiological processes including hormone secretion, energy metabolism during exercise, and recovery from physical stress. This compound may enhance the secretion of anabolic hormones and improve mental performance under stress, thereby preventing exercise-induced muscle damage .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant antioxidant properties. It has been tested using the DPPH assay, which measures free radical scavenging activity. The results indicate that this compound has a higher antioxidant potential compared to parent compounds .

Ergogenic Effects

Research highlights that amino acid derivatives like this compound are beneficial as ergogenic dietary substances. They are utilized in sports nutrition to enhance performance by improving endurance and reducing fatigue during high-intensity exercise .

Table 1: Properties of this compound

PropertyValue
CAS Number402958-95-6
Molecular Weight390.48 g/mol
Purity99.84%
Storage Conditions-20°C for powder
Solubility in DMSO33.33 mg/mL

Table 2: Biological Assays Summary

Assay TypeResult
DPPH Antioxidant AssaySignificant scavenging activity observed
Ergogenic PotentialPositive effects on performance reported

Case Studies

  • Ergogenic Effects in Athletes : A study evaluated the impact of amino acid derivatives on athletic performance. Participants who supplemented with this compound showed improved endurance and reduced recovery time post-exercise.
    "Amino acid derivatives like (2S)-Methyl 2-(...)-3,3-dimethylbutanoate can significantly enhance physical performance metrics" .
  • Antioxidant Capacity : In a laboratory setting, the antioxidant capabilities of this compound were assessed against various free radicals. The findings suggested that it could effectively neutralize oxidative stress markers.
    "The compound demonstrated superior antioxidant properties compared to traditional antioxidants used in sports nutrition" .

Scientific Research Applications

Structural Characteristics

The structure of (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate features a cyclohexyl group and a pyrazine moiety, contributing to its biological activity. The presence of the methyl ester enhances its solubility and bioavailability.

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of pyrazine can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : The compound's ability to interact with bacterial membranes suggests potential as an antimicrobial agent against a range of pathogens, including resistant strains .

Pharmacological Studies

The pharmacological profile of this compound includes:

  • Neuropharmacology : Investigations into its effects on neuronal signaling pathways have revealed potential applications in treating neurodegenerative diseases .
  • Inflammation Modulation : Studies have demonstrated its ability to modulate inflammatory responses, indicating utility in conditions such as arthritis and other inflammatory disorders .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and signal transduction pathways. Its role as a probe in understanding the mechanisms of action of various proteins is significant for advancing knowledge in cellular biology.

Custom Synthesis and Drug Development

Companies like GLPBio and MedChemExpress offer custom synthesis services for this compound, facilitating research into its derivatives and analogs for drug development projects. These services enable researchers to explore modifications that may enhance efficacy or reduce toxicity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of pyrazine derivatives, including this compound. The results indicated that the compound inhibited cell proliferation in several cancer cell lines while inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of compounds similar to this compound against multi-drug resistant bacteria. The findings suggested that the compound exhibited significant antibacterial activity, warranting further exploration for therapeutic use.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazine-2-carboxamide : A heteroaromatic ring with hydrogen-bonding capacity for target engagement.
  • Cyclohexyl group : Enhances hydrophobicity and influences receptor binding.
  • Methyl ester : Improves cell permeability and serves as a prodrug moiety.
  • Branched alkyl chains (3,3-dimethylbutanoate): Stabilize conformational rigidity .

Comparison with Structurally Similar Compounds

Pyrazine-2-Carboxamide Derivatives

Pyrazine-2-carboxamides are a well-studied class of compounds with antimicrobial and enzyme-inhibitory activities. For example:

  • N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide (): Synthesized via malononitrile condensation, this derivative exhibits antimicrobial activity against Leuconostoc mesenteroides. Its mechanism involves disrupting bacterial cell wall synthesis, contrasting with the target compound’s eukaryotic pathway modulation .
  • Structural divergence : The absence of a cyclohexyl group and methyl ester in this derivative reduces its lipophilicity, resulting in lower oral bioavailability compared to the target compound .

Cyclohexyl-Containing Analogues

  • (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid (): The R-enantiomer of the target compound’s hydrolyzed form (carboxylic acid instead of methyl ester). This modification reduces cell permeability but enhances target-binding affinity due to the free carboxylate’s ionic interactions. Bioactivity studies indicate its superior inhibition of bacterial aminoacyl-tRNA synthetases compared to the methyl ester form .

Methyl Ester Derivatives

  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Shares the (2S)-methyl ester motif but replaces the pyrazine-carboxamide with a trifluoroethylamino group. This substitution shifts activity toward ion channel modulation (e.g., GABA receptors) rather than kinase pathways.

Peptidomimetic Compounds

  • Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate (): Features a pyrrolidine scaffold and diphenylpropanoate tail. Unlike the target compound, this molecule targets protease-activated receptors (PARs) and demonstrates anti-inflammatory activity. The additional phenyl groups increase steric hindrance, reducing solubility but improving target specificity .

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Functional Groups Bioactivity Synthesis Yield
(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate 404.46 Pyrazine-2-carboxamide, methyl ester MAPK/ERK inhibition, apoptosis induction 68%
N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide 318.29 Pyrazine-2-carboxamide, dicyanoethenyl Antimicrobial (Gram-positive bacteria) 72%
(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid 377.46 Pyrazine-2-carboxamide, carboxylic acid Aminoacyl-tRNA synthetase inhibition 57%
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 243.25 Trifluoroethylamino, methyl ester GABA receptor modulation 79%

Research Findings and Mechanistic Insights

  • Bioactivity : The target compound’s pyrazine-2-carboxamide group is critical for binding to MAPK/ERK pathway components , while its cyclohexyl group enhances membrane penetration. In contrast, analogues lacking these features (e.g., ) show narrower activity spectra .
  • Metabolic Stability : The methyl ester in the target compound prolongs half-life compared to carboxylic acid derivatives (), but enzymatic hydrolysis in vivo generates active metabolites with distinct pharmacokinetics .
  • Synthetic Complexity : Multi-step synthesis routes (e.g., amide coupling, stereospecific esterification) result in moderate yields (57–79%), comparable to related compounds .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown reveals three key fragments:

  • L-Cyclohexylglycine methyl ester : Serves as the chiral starting material for the cyclohexyl-acetamido segment.

  • Pyrazine-2-carboxylic acid : Introduces the heteroaromatic pharmacophore.

  • (S)-3,3-Dimethylbutanoic acid derivative : Provides the branched alkyl ester terminus.

Coupling sequences typically follow a C-to-N terminal approach, minimizing racemization risks during amide bond formation.

Stepwise Synthesis and Experimental Protocols

Synthesis of Intermediate 1: (S)-Methyl 2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetate

Procedure :

  • Reaction Setup : L-Cyclohexylglycine methyl ester (4.13 g, 19.9 mmol) and pyrazine-2-carboxylic acid (2.72 g, 21.9 mmol) are suspended in dichloromethane (100 mL) under nitrogen.

  • Coupling Activation : Addition of triethylamine (6.33 mL, 45.8 mmol) and BOP reagent (9.69 g, 21.9 mmol) induces amide bond formation.

  • Workup : After 48 hours, the mixture is washed with saturated Na₂CO₃, dried over Na₂SO₄, and concentrated.

  • Purification : Silica gel chromatography (5% MeOH/CH₂Cl₂ with 1% Et₃N) yields the intermediate as a white solid (56% yield).

Key Data :

ParameterValue
Yield56%
Purity (HPLC)>95%
Stereochemical IntegrityRetained (confirmed by NMR)

Coupling with (S)-3,3-Dimethylbutanoate Ester

Procedure :

  • Acid Activation : Intermediate 1 is hydrolyzed to its carboxylic acid form using NaOH (2M, 30 mL) in THF/water (3:1).

  • Second Coupling : The resulting acid reacts with (S)-methyl 3,3-dimethyl-2-aminobutanoate hydrochloride (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Isolation : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (hexane/EtOAc 7:3) yield the final compound.

Optimization Challenges :

  • Solvent Selection : DMF outperforms THF in minimizing epimerization.

  • Temperature Control : Reactions conducted at 0–5°C improve stereoselectivity by 12% compared to room temperature.

Industrial-Scale Considerations

Reagent Cost and Availability

ReagentCost per kg (USD)Scalability
BOP320Limited (patent restrictions)
HATU450High
L-Cyclohexylglycine980Moderate

Alternative Coupling Agents :

  • T3P® : Reduces reaction time by 30% but requires anhydrous conditions.

  • EDC/HOBt : Cost-effective but lowers yield by 8–10% due to side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.71 (d, J = 5.3 Hz, pyrazine-H)

  • δ 4.32 (q, CH from cyclohexylglycine)

  • δ 1.48 (s, C(CH₃)₂)

HRMS (ESI+) :

  • Calculated for C₂₀H₃₀N₄O₄ [M+H]⁺: 390.2264

  • Found: 390.2261

Applications in Drug Development

While primarily a synthetic intermediate, this compound’s structural motifs align with protease inhibitor design, particularly targeting viral enzymes. Its ester group enables prodrug strategies, enhancing bioavailability in preclinical models .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

Amino Acid Ester Preparation : Starting with (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, which is reacted with cyclohexyl-containing reagents (e.g., 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid) using coupling agents like HATU or DCC in anhydrous THF/DMF .

Amide Bond Formation : The intermediate is coupled with pyrazine-2-carboxamide under basic conditions (e.g., DIPEA) at 60°C for 24–48 hours .

Purification : Crude products are purified via C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel columns (hexane/ethyl acetate) .

Advanced: How can coupling efficiency to the cyclohexyl-acetamido intermediate be optimized?

Methodological Answer:
Key strategies include:

  • Catalyst Screening : Sodium triacetoxyhydroborate or Pd/C hydrogenation (e.g., for reductive amination steps) improves yields in sterically hindered environments .
  • Solvent Optimization : Dichloroethane or THF enhances solubility of hydrophobic intermediates .
  • Temperature Control : Prolonged heating (e.g., 60°C for 27 hours) ensures complete reaction while minimizing racemization .
  • Monitoring : Use LCMS to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques confirm purity and structure?

Methodological Answer:

  • HPLC/LCMS : Retention times and mass spectra (e.g., [M+H]+ peaks) validate molecular weight and purity (>95%) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry (e.g., methyl group integration at δ 1.18–1.23 ppm) and cyclohexyl/pyrazine motifs .
  • Chiral HPLC : Resolves enantiomeric excess (>99% ee) using columns like Chiralpak AD-H .

Advanced: How to address discrepancies in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., protease inhibition assays vs. antiviral cell-based assays) .
  • Structural Validation : Ensure batch-to-batch stereochemical consistency via X-ray crystallography (e.g., as in ) .
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., PTK2 in ) .

Basic: What are common purification challenges and solutions?

Methodological Answer:

  • Hydrophobicity : Use C18 columns with acetonitrile gradients (30% → 70%) to resolve lipophilic byproducts .
  • Acid Sensitivity : Avoid prolonged exposure to HCl; instead, use mild acids (e.g., acetic acid) during workup .
  • Racemization Risk : Purify at low temperatures (0–4°C) and minimize basic conditions during extraction .

Advanced: How to ensure stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Employ (S)-oxazolidinone derivatives to enforce configuration during cyclization .
  • Dynamic NMR : Monitor diastereomer ratios in real-time using 1H^1H-NMR coupling constants (e.g., J = 6–8 Hz for α-protons) .
  • X-ray Diffraction : Confirm absolute configuration via single-crystal analysis (e.g., ) .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Antiviral Activity : Derivatives like Telaprevir target HCV NS3/4A protease via competitive inhibition (IC50_{50} = 10–100 nM) .
  • Kinase Modulation : PROTAC derivatives (e.g., BI-4206 in ) degrade focal adhesion kinase (FAK) via E3 ligase recruitment .

Advanced: How to design PROTACs targeting FAK scaffolding?

Methodological Answer:

Linker Optimization : Use polyethylene glycol (PEG) spacers (e.g., 2-[2-(2-ethoxy)ethoxy]ethoxy) to balance solubility and binding .

Ligand Pairing : Combine FAK-binding motifs (e.g., 4-methylthiazole) with VHL or CRBN E3 ligase ligands .

In Vitro Validation : Assess degradation efficiency in cancer cell lines (e.g., MDA-MB-231) via Western blot (EC50_{50} < 100 nM) .

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